5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole
Description
Properties
Molecular Formula |
C11H9F3N2O |
|---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole |
InChI |
InChI=1S/C11H9F3N2O/c1-7-6-15-10(16-7)8-3-2-4-9(5-8)17-11(12,13)14/h2-6H,1H3,(H,15,16) |
InChI Key |
UMOCEWNCURQFGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Transition Metal-Catalyzed Coupling (Copper-Catalyzed Ullmann-Type Reaction)
One efficient method involves the direct coupling of 4-methyl-1H-imidazole with 3-bromo-5-(trifluoromethoxy)phenylamine or related aryl halides using copper catalysts and suitable bases.
Procedure Summary:
- Reactants: 3-bromo-5-(trifluoromethoxy)phenylamine, 4-methyl-1H-imidazole
- Catalysts: Copper(I) iodide (CuI), 8-hydroxyquinoline as ligand
- Base: Tripotassium phosphate
- Solvent: n-butanol
- Conditions: Stirring under argon, heating to reflux (~boiling point of n-butanol) for 26 hours
- Workup: Cooling, filtration, solvent removal, washing with ammonia and sodium chloride solutions, activated charcoal treatment, recrystallization from ethanol
- Yield: Approximately 50% of the hydrochloride salt of the desired compound
This method is solvent-free in the initial step and environmentally friendly, yielding regioisomerically pure product suitable for further transformations without additional purification.
Nucleophilic Aromatic Substitution (SNAr) Followed by Reduction
Another approach involves:
- Step A: Reaction of 4-methyl-1H-imidazole with 3-nitro-5-(trifluoromethoxy)benzene derivatives in the presence of a base to form a nitro-substituted imidazole intermediate.
- Step B: Catalytic hydrogenation of the nitro group to the corresponding amine, yielding the target compound.
Reaction Details:
- Bases: Potassium alkoxide, sodium hydride, potassium carbonate, or phosphate
- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or 1-methyl-2-pyrrolidinone (NMP)
- Catalysts for reduction: Palladium on carbon (Pd/C)
- Conditions: Heating to 70-130 °C for substitution; hydrogenation under hydrogen gas at elevated temperature
- Optional: Microwave irradiation can accelerate the substitution step
- Advantages: High selectivity and yield; possibility of salt formation for purification
This method allows for efficient synthesis with control over regioselectivity and purity, suitable for scale-up.
Multi-Step Synthesis via Nitration, Reduction, and Coupling
A more elaborate process includes:
- Nitration of 2-bromo-5-fluoro-benzotrifluoride to obtain 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene
- Catalytic hydrogenation to reduce the nitro group to 3-fluoro-5-trifluoromethyl-phenylamine
- Coupling with sodium salt of 4-methyl-imidazole to yield the target compound
This method involves:
- Use of strong bases such as sodium hydride in NMP
- Palladium-catalyzed arylamination steps with phosphine ligands
- Hydrolysis and salt formation for purification
The process is versatile and allows for isolation of the compound as hydrochloride salt or free base, with recrystallization steps ensuring high purity.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Catalyst(s) | Base(s) | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Copper-Catalyzed Ullmann Coupling | 3-bromo-5-(trifluoromethoxy)phenylamine, 4-methyl-1H-imidazole | CuI, 8-hydroxyquinoline | Tripotassium phosphate | n-butanol | Reflux 26 h under argon | ~50 | Environmentally friendly, one-pot, salt formation |
| SNAr + Catalytic Hydrogenation | 3-nitro-5-(trifluoromethoxy)benzene, 4-methyl-1H-imidazole | Pd/C (hydrogenation) | Potassium alkoxide, hydride, carbonate, phosphate | DMF, DMA, NMP | 70-130 °C (SNAr), H2 gas for reduction | High | Microwave heating possible, high selectivity |
| Multi-Step Nitration & Coupling | 2-bromo-5-fluoro-benzotrifluoride, 4-methyl-1H-imidazole | Pd catalyst, phosphine ligands | Sodium hydride, carbonate | NMP, heptane (recrystallization) | Various, including hydrogenation and hydrolysis | High | Multi-step, allows salt or free base isolation |
Research Findings and Notes
- The copper-catalyzed method offers a solvent-free initial step and is advantageous for cost and environmental impact but may have moderate yields requiring optimization.
- SNAr followed by catalytic hydrogenation is widely used due to its robustness and ability to produce high-purity products; polar aprotic solvents and strong bases facilitate the nucleophilic substitution.
- The nitration-reduction-coupling sequence provides flexibility in functional group transformations and purification but involves more steps and handling of potentially hazardous reagents like nitric acid and hydrogen gas.
- Microwave-assisted synthesis in the SNAr step can reduce reaction times and improve throughput.
- Salt formation (e.g., hydrochloride salts) is commonly used to improve product isolation and stability.
- Recrystallization from ethanol, heptane, or solvent mixtures is effective for purifying the final compound.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the trifluoromethoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with biological membranes and proteins. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural analogs based on substituent patterns and molecular properties:
*Calculated based on molecular formula.
Key Observations:
- Trifluoromethoxy (-OCF₃) vs.
- Positional Effects : Para-substituted OCF₃ (e.g., in ) may exhibit different electronic interactions compared to meta-substituted OCF₃ in the target compound.
- Solubility : The carboxylic acid derivative () has improved aqueous solubility compared to the hydrophobic target compound.
Comparison with Analogs:
Biological Activity
5-Methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole is a synthetic compound belonging to the imidazole family, which has garnered attention due to its diverse biological activities. Its unique structural features, particularly the trifluoromethoxy group and methyl substituent, contribute to its potential in various pharmacological applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 314.26 g/mol. The imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is central to its biological activity. The trifluoromethoxy group enhances lipophilicity, which may improve the compound's bioavailability and interaction with biological targets.
Antimicrobial Activity
Imidazole derivatives are frequently evaluated for their antimicrobial properties. Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, it has been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Candida albicans | 12 µg/mL |
Anticancer Potential
Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 8.3 |
| A549 (lung cancer) | 10.2 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Molecular docking studies suggest that it binds effectively to active sites of target proteins, potentially inhibiting their function .
Study on Antimycobacterial Activity
A study focused on the synthesis of imidazole derivatives highlighted the potential of this compound as an antimycobacterial agent against Mycobacterium tuberculosis. The compound was found to exhibit a promising MIC value, indicating its potential as a lead compound for further development .
Q & A
Q. How can researchers optimize the synthetic route for 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole to improve yield and purity?
- Methodological Answer : Optimization involves systematic testing of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of intermediates, while ethers (e.g., THF) could reduce side reactions.
- Catalyst systems : Transition-metal catalysts (e.g., Pd/C for cross-coupling) or acid/base catalysts (e.g., H₂SO₄, K₂CO₃) influence regioselectivity.
- Temperature control : Lower temperatures (0–25°C) minimize decomposition of trifluoromethoxy groups.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) improves purity.
Characterization via ¹H/¹³C NMR and HPLC is critical to validate structural integrity .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H NMR identifies protons on the imidazole ring (δ 7.0–8.5 ppm for aromatic protons) and trifluoromethoxy group (δ 4.5–5.5 ppm). ¹³C NMR confirms quaternary carbons and CF₃-O bonding.
- FT-IR : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 1250–1350 cm⁻¹ (C-O-C in trifluoromethoxy group).
- Mass spectrometry (HRMS) : Determines molecular ion [M+H]⁺ and validates molecular formula.
- Elemental analysis : Quantifies C, H, N to confirm purity (>95% required for pharmacological studies) .
Q. How can researchers assess the compound's potential bioactivity in preliminary assays?
- Methodological Answer :
- In vitro antimicrobial screening : Use agar diffusion or microdilution assays (e.g., MIC determination) against Gram-positive/negative bacteria and fungi.
- Enzyme inhibition assays : Target enzymes like cytochrome P450 or kinases using fluorometric/colorimetric substrates.
- Docking studies : Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinity to receptors (e.g., bacterial efflux pumps) .
Advanced Research Questions
Q. What computational strategies can elucidate the compound's interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., in GROMACS) to analyze binding stability and free energy (MM-PBSA/GBSA).
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (HOMO-LUMO gaps, electrostatic potential maps).
- Pharmacophore modeling : Identify critical functional groups (imidazole core, trifluoromethoxy substituent) for activity using tools like PharmaGist .
Q. How can thermal stability and decomposition pathways of the compound be analyzed for formulation studies?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (T₀) under nitrogen/air atmospheres.
- Differential scanning calorimetry (DSC) : Identify melting points and phase transitions.
- Kinetic analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) of degradation.
- Mass spectrometry-coupled TGA : Identify volatile decomposition products (e.g., release of trifluoromethoxy fragments) .
Q. How should researchers address contradictions in bioactivity data across different studies?
- Methodological Answer :
- Experimental replication : Verify assays under standardized conditions (e.g., ATCC strains for antimicrobial tests).
- Structural analogs : Synthesize derivatives (e.g., replacing CF₃-O with Cl or OCH₃) to isolate substituent effects.
- Multi-omics integration : Combine transcriptomics/proteomics data to identify off-target effects or metabolic interference .
Q. What strategies are effective for studying the compound's reaction mechanisms in catalytic systems?
- Methodological Answer :
- Isotopic labeling : Use ¹⁸O or deuterated reagents to trace oxygen/carbon pathways in trifluoromethoxy group formation.
- Kinetic isotope effects (KIE) : Compare reaction rates with labeled vs. unlabeled substrates.
- In situ spectroscopy : Monitor intermediates via FT-IR or Raman during reactions .
Q. How can crystallographic data enhance understanding of the compound's solid-state behavior?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., imidazole ring planarity, dihedral angles with the phenyl group).
- Hirshfeld surface analysis : Quantify intermolecular interactions (C-H···π, van der Waals) influencing solubility and stability.
- Polymorph screening : Use solvent-drop grinding or temperature cycling to identify stable crystal forms .
Q. What advanced methodologies are recommended for pharmacological profiling?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to estimate absorption, toxicity, and CYP450 interactions.
- In vivo pharmacokinetics : Conduct rodent studies with LC-MS/MS quantification of plasma/tissue concentrations.
- Metabolite identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
